1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with a piperazine moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with quinoline-2(1H)-one as the core structure.
Methylation: The quinoline-2(1H)-one is methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Piperazine Introduction: The methylated quinoline is then reacted with piperazine in the presence of a suitable solvent like ethanol or acetonitrile, under reflux conditions, to introduce the piperazine moiety via a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline or piperazine moieties.
Substitution: Substituted quinoline or piperazine derivatives.
Scientific Research Applications
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the quinoline core can participate in various biochemical pathways. The exact pathways and targets depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one: Similar structure but with a piperidine moiety instead of piperazine.
1-methyl-3-(morpholin-1-ylmethyl)quinolin-2(1H)-one: Contains a morpholine ring instead of piperazine.
1-methyl-3-(pyrrolidin-1-ylmethyl)quinolin-2(1H)-one: Features a pyrrolidine ring in place of piperazine.
Uniqueness
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one is unique due to the presence of the piperazine moiety, which can confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness can be leveraged in the design of drugs with specific target profiles and reduced side effects.
Properties
IUPAC Name |
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-14-5-3-2-4-12(14)10-13(15(17)19)11-18-8-6-16-7-9-18/h2-5,10,16H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGYDBJJTRZJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CN3CCNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.